4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid
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Overview
Description
4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a 1,2-dihydroxy-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzoic acid and phenylethyl alcohol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of intermediates and to ensure high yields.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Automated Systems: For precise control of reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Polymer Science: Incorporated into polymer backbones to enhance material properties.
Biology
Antioxidant: Exhibits antioxidant properties due to the presence of hydroxyl groups.
Enzyme Inhibition: Potential inhibitor of enzymes involved in oxidative stress.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to oxidative stress.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Cosmetics: Incorporated into formulations for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. Additionally, it may interact with specific molecular targets such as enzymes involved in oxidative stress pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Another dihydroxybenzoic acid derivative with similar antioxidant properties.
Gentisic acid (2,5-Dihydroxybenzoic acid): Known for its anti-inflammatory and antioxidant activities.
Salicylic acid (2-Hydroxybenzoic acid): Widely used in pharmaceuticals and cosmetics for its anti-inflammatory and keratolytic properties.
Uniqueness
4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes compared to simpler dihydroxybenzoic acids.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(1,2-dihydroxy-2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9,13-14,16-17H,(H,18,19) |
InChI Key |
KLYIEQHUHIVICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)O)O)O |
Origin of Product |
United States |
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